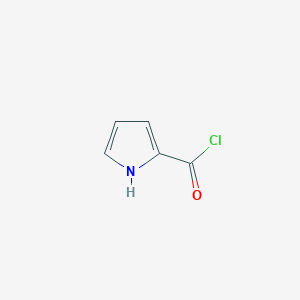![molecular formula C11H7ClN2 B1296182 2-[1-(4-氯苯基)乙烯基]丙二腈 CAS No. 3111-60-2](/img/structure/B1296182.png)
2-[1-(4-氯苯基)乙烯基]丙二腈
描述
“2-[1-(4-Chlorophenyl)ethylidene]malononitrile” is a chemical compound with the linear formula C11H7ClN2 . It is also known as CS gas and is widely used in military and law enforcement operations.
Molecular Structure Analysis
The molecular structure of “2-[1-(4-Chlorophenyl)ethylidene]malononitrile” is represented by the SMILES stringCC(C1=CC=C(Cl)C=C1)=C(C#N)C#N . The InChI representation is 1S/C11H7ClN2/c1-8(10(6-13)7-14)9-2-4-11(12)5-3-9/h2-5H,1H3 .
科学研究应用
阿尔茨海默病诊断
2-[1-(4-氯苯基)乙烯基]丙二腈的衍生物在阿尔茨海默病诊断中有重要应用。这种衍生物[18F]FDDNP用于正电子发射断层扫描(PET),有助于定位活着的阿尔茨海默病患者大脑中的神经原纤维缠结和β-淀粉样斑块。这种无创技术对于阿尔茨海默病的诊断评估和监测治疗反应至关重要(Shoghi-Jadid et al., 2002)。
化学合成
这种化合物用于各种化学合成中。例如,它参与了2-氨基噻吩衍生物的合成,其中它与α-亚甲基羰基化合物和元素硫在特定条件下结合(Mojtahedi et al., 2010)。此外,它与2-(多氟烷基)色酮的反应导致多官能苯酮和二羟基黄酮的形成,展示了它在化学反应中的多功能性(Sosnovskikh et al., 2015)。
绿色化学
在绿色化学中,它用于在水介质中合成环己二烯衍生物,这是一种比传统溶剂更环保的方法(Wang et al., 2010)。
分子探针
它已被用于分子探针合成。这种化合物已被改造以创造在PET扫描中诊断阿尔茨海默病有用的衍生物(Škofic et al., 2005)。
氢键分析
这种化合物还被用于探索非典型氢键的研究,有助于理解分子相互作用和结构(Wang et al., 2011)。
抗结核应用
在药物化学中,这种化合物的衍生物已被合成并评估其抗结核特性。这表明它在开发新的治疗剂方面具有潜在应用(Manikannan et al., 2010)。
安全和危害
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
属性
IUPAC Name |
2-[1-(4-chlorophenyl)ethylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c1-8(10(6-13)7-14)9-2-4-11(12)5-3-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXJNOHGXBNAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294825 | |
| Record name | 2-[1-(4-chlorophenyl)ethylidene]malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Chlorophenyl)ethylidene]malononitrile | |
CAS RN |
3111-60-2 | |
| Record name | 3111-60-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[1-(4-chlorophenyl)ethylidene]malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)
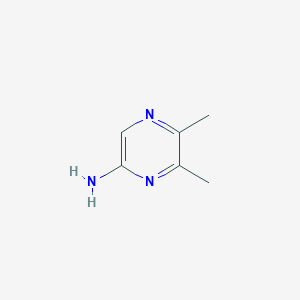
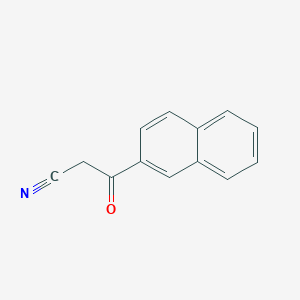
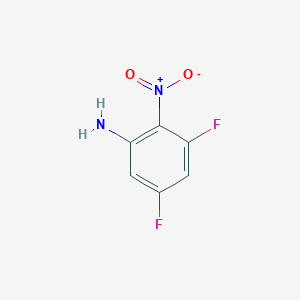
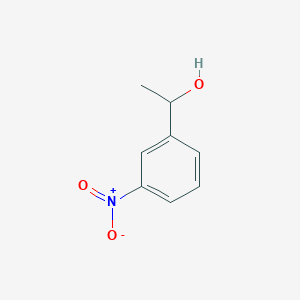
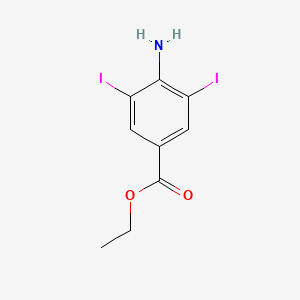
![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)
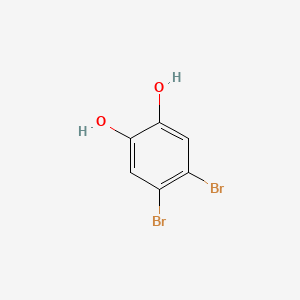

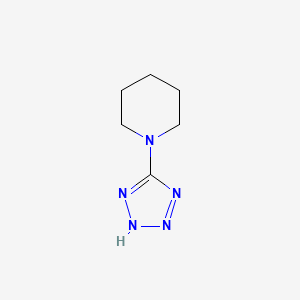
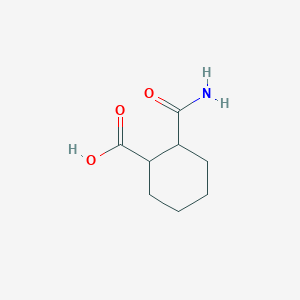
![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)
